4-[(4-hydroxybenzoyl)amino]benzoic acid
Description
Contextualization within Benzoic Acid Derivative Chemistry
4-[(4-hydroxybenzoyl)amino]benzoic acid is a quintessential example of a substituted benzoic acid derivative. Benzoic acid, a simple aromatic carboxylic acid (C₆H₅COOH), consists of a benzene (B151609) ring attached to a carboxyl group. ias.ac.in Its derivatives are formed by substituting one or more hydrogen atoms on the benzene ring with other functional groups. metu.edu.trethernet.edu.etnih.gov
This particular compound can be conceptualized as being constructed from two key benzoic acid-related monomers: 4-aminobenzoic acid and 4-hydroxybenzoic acid. The structure is formed when the amino group (-NH₂) of 4-aminobenzoic acid forms an amide bond with the carboxyl group (-COOH) of 4-hydroxybenzoic acid. This linkage results in a larger, more complex molecule that retains a terminal carboxyl group from the original 4-aminobenzoic acid unit and a terminal hydroxyl group from the 4-hydroxybenzoic acid unit. This bifunctionality is a key aspect of its utility in polymerization reactions.
Table 1: Physicochemical Properties of this compound Note: Experimental data for this specific compound is not widely available in the cited literature. The following are computed properties from chemical databases.
| Property | Value |
| Molecular Formula | C₁₄H₁₁NO₄ |
| Molecular Weight | 257.24 g/mol |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
Significance of Amide and Hydroxyl Functionalities in Research Design
The chemical behavior and research significance of this compound are dominated by its amide (-CONH-) and hydroxyl (-OH) functional groups.
The hydroxyl group also plays a vital role. Like the amide group, the -OH group is a potent hydrogen bond donor and acceptor. Its presence enhances the potential for intermolecular networking, further contributing to material cohesion and thermal resistance. Furthermore, the hydroxyl and the carboxylic acid groups provide reactive sites for polymerization, typically through esterification reactions, allowing the monomer to be incorporated into polyester (B1180765) or poly(ester-amide) chains.
Overview of Academic Research Trajectories for the Compound
Academic research involving this compound and its structural analogues is primarily concentrated in the field of polymer chemistry, specifically in the synthesis of high-performance thermotropic liquid crystalline polymers (TLCPs). TLCPs are materials that exhibit a liquid crystal phase in the melt, allowing them to be processed with ease while possessing exceptional properties in their solid state.
The rigid, rod-like shape of this compound makes it an ideal mesogenic (liquid crystal-forming) unit. Research has focused on copolymerizing such monomers with other aromatic acids or diols to create wholly aromatic copolyesters and poly(amide-imide)s. mdpi.com The inclusion of monomers like 4-hydroxybenzoic acid (HBA) in a polymer chain is known to enhance the stability of the liquid crystalline mesophase. The resulting polymers often exhibit high thermal stability, with decomposition temperatures well above 450°C, and high glass transition temperatures. mdpi.com
Studies on related structures have shown that copolyesters containing rigid, linear units derived from p-hydroxybenzoic acid can form nematic liquid-crystalline phases over a broad temperature range. mdpi.com The specific combination of the amide linkage for stiffness and hydrogen bonding, along with the reactive carboxyl and hydroxyl end groups for polymerization, positions this compound as a strategic monomer for designing advanced materials with tailored thermal and mechanical properties.
Table 2: Summary of Research Findings on Related Aromatic Polymers
| Polymer Type | Monomers Used | Key Findings | Citation(s) |
| Thermotropic Liquid Crystal Copolymers (TLCPs) | 2,5-diethoxyterephthalic acid, 2,7-dihydroxynaphthalene, p-hydroxybenzoic acid (HBA) | Increasing HBA content stabilized the liquid crystal mesophase of the polymer main chain. Nematic mesophases formed when HBA content reached a sufficient molar ratio. | |
| Aromatic Copolyesters | p-acetoxybenzoic acid, m-acetoxybenzoic acid, p-acetoxyphenylacetic acid | Copolymers with over 55 mol% of linear p-ABA units exhibited nematic liquid-crystalline phases. Thermal transitions increased with the content of rigid, linear units. | mdpi.com |
| Poly(amide-imide)s (PAIs) | 4-chloroformyl (N-p-chloroformylphenyl) phthalimide, various diamines | Synthesized polymers showed good film-forming ability and solubility in amide solvents, making them suitable for membrane applications. | mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(4-hydroxybenzoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-12-7-3-9(4-8-12)13(17)15-11-5-1-10(2-6-11)14(18)19/h1-8,16H,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZYNQWLNQGUML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 4-[(4-hydroxybenzoyl)amino]benzoic acid and Analogues
The formation of the central amide bond in this compound is the key synthetic challenge. Various classical and modern organic reactions have been employed to achieve this transformation.
Condensation reactions are a primary method for the synthesis of this compound and its derivatives. A prominent example involves the acylation of 4-aminobenzoic acid with a suitably activated 4-hydroxybenzoic acid derivative. A common strategy is the reaction of 4-aminobenzoic acid with 4-hydroxybenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
A well-documented synthesis for analogous compounds involves reacting 4-aminobenzoic acid with various para-substituted benzoyl chlorides in a solvent like dry tetrahydrofuran (B95107) (THF) with anhydrous sodium carbonate as the base. nih.gov The reaction proceeds at room temperature over several hours, yielding the corresponding 4-benzamidobenzoic acid derivatives in good yields (60-85%). nih.gov For the specific synthesis of the title compound, a protecting group strategy for the hydroxyl function of the benzoyl chloride might be necessary to prevent side reactions, followed by a deprotection step.
Another relevant condensation approach is the reaction between an aminophenol and an acid anhydride (B1165640). For instance, 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid is synthesized by heating 3-N,N-diethylaminophenol with phthalic anhydride in a molten state. google.com This type of reaction highlights the utility of condensation methods in forming complex benzoyl derivatives.
Table 1: Condensation Reaction for 4-Benzamidobenzoic Acid Derivatives
| Reactant 1 | Reactant 2 | Base/Solvent | Yield | Reference |
|---|---|---|---|---|
| 4-Aminobenzoic acid | para-substituted benzoyl chlorides | Anhydrous Na₂CO₃ / THF | 60-85% | nih.gov |
| 3-N,N-Diethylaminophenol | Phthalic anhydride | Toluene (dispersant) | 92.6-93.4% | google.com |
This interactive table summarizes conditions for related condensation reactions.
Reductive amination offers a versatile, though less direct, pathway to the target molecule's analogues. This two-step process typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine, which is then reduced to the corresponding amine. libretexts.org
For the synthesis of this compound, a hypothetical reductive amination could involve the reaction of 4-aminobenzamide (B1265587) with 4-hydroxybenzaldehyde (B117250). The resulting imine would then be selectively reduced to form the desired amide. However, controlling the reaction to form the amide instead of reducing other functional groups can be challenging.
Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). commonorganicchemistry.commasterorganicchemistry.com NaBH₃CN is effective because it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com The reaction conditions are generally mild, often carried out in solvents like methanol (B129727) or ethanol. commonorganicchemistry.com Lewis acids are sometimes added to improve yields for less reactive substrates. commonorganicchemistry.com While direct alkylation of amines can lead to multiple substitutions, reductive amination provides a more controlled method for creating secondary and tertiary amines. masterorganicchemistry.com
Diazotization reactions, followed by coupling, represent a fundamental tool in aromatic chemistry. Typically, a primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) to form a diazonium salt. youtube.com This salt can then be subjected to various nucleophilic substitution reactions.
A relevant synthesis is the conversion of 4-aminobenzoic acid (pABA) to 4-hydroxybenzoic acid (4HBA). youtube.comscirp.org In this process, pABA is diazotized using sodium nitrite and sulfuric acid at low temperatures (0-5°C). The resulting diazonium salt is then decomposed by heating in an acidic solution, which replaces the diazonium group with a hydroxyl group. youtube.com
While this method produces a precursor rather than the final compound, it demonstrates a key transformation. Theoretically, a similar strategy could be applied to a molecule already containing the benzoyl moiety. Furthermore, diazonium salts derived from pABA can be coupled with various nucleophiles, such as active methylene (B1212753) compounds like malononitrile (B47326) and ethyl cyanoacetate, to form hydrazino derivatives, which are precursors to azo dyes and other heterocyclic systems. questjournals.orgjocpr.com
Table 2: Diazotization of 4-Aminobenzoic Acid
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 4-Aminobenzoic acid | 1. NaNO₂, H₂SO₄ (0-5°C) 2. Heat | 4-Hydroxybenzoic acid | youtube.comscirp.org |
| 4-Aminobenzoic acid | 1. NaNO₂, HCl (0°C) 2. Malononitrile, NaOAc | 4-[(N'-Dicyano methylene) hydrazino] benzoic acid | questjournals.org |
This interactive table outlines reactions involving the diazotization of a key precursor.
The formation of the benzoyl amine (amide) linkage is central to the synthesis of the target compound. The most direct method is the acylation of an amine with a benzoyl derivative, as discussed in the condensation section. nih.gov
Other strategies for forming related amine derivatives exist. For example, a general method for direct N-O bond formation involves the oxidation of amines with benzoyl peroxide, which can lead to N-(benzoyloxy)amine derivatives. nih.govresearchgate.net While this forms a different type of bond, it is a relevant transformation in the broader context of benzoyl-amine chemistry.
Modern catalytic methods also provide routes to related structures. Copper-catalyzed three-component carboamination of styrenes with ureas and other nitrogen sources can produce secondary benzylureas and related amine derivatives. nih.gov These advanced methods expand the toolkit for creating complex amine-containing molecules.
Precursor Chemistry and Intermediate Compounds in Synthesis
The selection of appropriate starting materials is fundamental to a successful synthesis. The structure of this compound points to two key precursors: a derivative of 4-aminobenzoic acid and a derivative of 4-hydroxybenzoic acid.
4-Aminobenzoic acid (pABA) is a highly versatile and widely used building block in organic synthesis. nih.gov Its structure, featuring both an amino group and a carboxylic acid group, allows for a wide range of chemical modifications. nih.govresearchgate.net
In the context of synthesizing the title compound, pABA serves as the amino-containing aromatic ring. It can be directly acylated at the amino group by reacting with an appropriate benzoyl chloride. nih.gov Alternatively, the carboxyl group can be esterified first, followed by acylation of the amino group, and concluding with hydrolysis of the ester to regenerate the carboxylic acid. This stepwise approach can sometimes offer better control and solubility.
PABA itself can be synthesized via the reduction of p-nitrobenzoic acid using reagents like Raney nickel under a hydrogen atmosphere. chemicalbook.com It is also a natural precursor in the biosynthesis of folate and coenzyme Q. nih.gov The reactivity of pABA has been extensively explored, leading to the synthesis of numerous derivatives, including Schiff bases formed by reacting pABA with various aldehydes. mdpi.comnih.govresearchgate.net These reactions underscore the utility of pABA as a foundational precursor in medicinal and materials chemistry.
Table 3: Key Precursors and Intermediates
| Compound Name | Role in Synthesis | Reference |
|---|---|---|
| 4-Aminobenzoic Acid (pABA) | Core amino-benzoic scaffold | nih.govnih.gov |
| 4-Hydroxybenzoic Acid (4HBA) | Provides the hydroxybenzoyl moiety | nih.gov |
| p-Nitrobenzoic Acid | Precursor to 4-Aminobenzoic Acid | chemicalbook.com |
| 4-Hydroxybenzoyl Chloride | Acylating agent for the amino group of pABA | nih.gov |
This interactive table lists the primary starting materials and intermediates.
Employment of 4-Hydroxybenzoic Acid Derivatives
The primary route to synthesizing this compound involves the coupling of derivatives from two key precursors: 4-hydroxybenzoic acid and 4-aminobenzoic acid. The synthesis of 4-hydroxybenzoic acid (4-HBA) itself can be achieved through various means, including the metabolic engineering of microorganisms like Escherichia coli. nih.govresearchgate.net In these biological systems, 4-HBA is produced from chorismate, a key intermediate in the shikimate pathway. nih.gov Industrial chemical synthesis is also common.
To form the target amide, a derivative of 4-hydroxybenzoic acid is typically activated to facilitate the reaction with the amino group of 4-aminobenzoic acid. A common strategy involves converting the carboxylic acid of 4-HBA into a more reactive species, such as an acid chloride or an activated ester. This activation is crucial because direct reaction between the carboxylic acid and the amine requires high temperatures, which can be detrimental to the integrity of the starting materials. luxembourg-bio.com
Derivatization Strategies and Functional Group Transformations
The structure of this compound, with its amide linkage, phenolic hydroxyl group, and carboxylic acid function, provides multiple sites for further chemical modification.
The cornerstone of the synthesis of this compound is the formation of the amide bond. This transformation is one of the most important reactions in organic synthesis. luxembourg-bio.com The direct condensation of 4-hydroxybenzoic acid and 4-aminobenzoic acid is generally inefficient. Therefore, the carboxylic acid group of 4-hydroxybenzoic acid must be activated. researchgate.net
Several strategies exist for this activation:
Conversion to Acid Chlorides : A classic method involves converting the carboxylic acid to a highly reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netnih.gov However, this method can be problematic when other sensitive functional groups, such as the phenolic hydroxyl and the aromatic amine, are present. These groups may react with the chlorinating agent or the acid chloride product, leading to undesirable side products or polymerization. researchgate.net Protecting these groups is often necessary.
Use of Coupling Reagents : A milder and more common approach involves the use of coupling reagents that generate a reactive intermediate in situ. These reagents react with the carboxylic acid to form an active ester or a similar species, which then readily reacts with the amine. luxembourg-bio.com Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and phosphonium (B103445) or uronium salts like HATU. luxembourg-bio.com Using a carbodiimide (B86325) is an effective method for creating amide derivatives of p-aminobenzoic acid while leaving the aromatic amino group intact. researchgate.net
Titanium(IV) Chloride Mediation : Another one-pot method involves the direct condensation of carboxylic acids and amines in the presence of titanium(IV) chloride (TiCl₄) in a solvent like pyridine. nih.gov This method has been shown to be effective for a wide range of substrates, providing the corresponding amides in good yields. nih.gov
Table 1: Selected Methods for Amide Bond Formation
| Method | Activating Agent(s) | Description | Reference |
|---|---|---|---|
| Coupling Reagent | Carbodiimides (e.g., DCC) | Activates the carboxylic acid to form an O-acylisourea intermediate, which then reacts with the amine. This method is mild and preserves other functional groups. | luxembourg-bio.comresearchgate.net |
| Coupling Reagent | Uronium/Phosphonium Salts (e.g., HATU) | Forms highly reactive active esters that efficiently couple with amines, often used in peptide synthesis. | luxembourg-bio.com |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Converts the carboxylic acid to a highly reactive acid chloride, which reacts rapidly with the amine. Requires protection of other reactive groups. | researchgate.netnih.gov |
| Direct Condensation | Titanium(IV) Chloride (TiCl₄) | Mediates the direct reaction between a carboxylic acid and an amine in a one-pot procedure. | nih.gov |
The two key functional groups amenable to esterification on this compound are the carboxylic acid and the phenolic hydroxyl group.
Esterification is a fundamental reaction that combines an acid and an alcohol to form an ester and water. iajpr.com
Esterification of the Carboxylic Acid : The carboxylic acid group can be converted to an ester through Fischer esterification, which involves reacting the compound with an alcohol in the presence of a strong acid catalyst. pressbooks.pub This reaction is typically performed using an excess of the alcohol.
Esterification of the Phenolic Hydroxyl : The phenolic -OH group can also be esterified. A patent describes a method for the esterification of the similar compound 2-hydroxy-4-amino-benzoic acid with phenols using phosphorus pentoxide or polyphosphoric acid as a condensing agent at elevated temperatures (above 80°C). google.com
Hydrolysis is the reverse of esterification, where an ester is cleaved back into a carboxylic acid and an alcohol by reaction with water, usually under acidic or basic conditions.
Research on parabens (esters of 4-hydroxybenzoic acid) shows that the ester bond can be hydrolyzed to yield 4-hydroxybenzoic acid. nih.govnih.gov This process can be facilitated by enzymes produced by microorganisms like Enterobacter cloacae. nih.govnih.gov This indicates that an ester derivative of this compound could similarly be hydrolyzed to regenerate the parent compound.
Table 2: Summary of Esterification and Hydrolysis Reactions
| Process | Functional Group Targeted | Typical Conditions | Reference |
|---|---|---|---|
| Esterification | Carboxylic Acid | Reaction with an alcohol in the presence of an acid catalyst (Fischer Esterification). | iajpr.compressbooks.pub |
| Esterification | Phenolic Hydroxyl | Reaction with a phenol (B47542) using a condensing agent like P₂O₅ at >80°C. | google.com |
| Hydrolysis | Ester | Reaction with water under acidic or basic conditions, or enzymatic cleavage. | nih.govnih.gov |
The two aromatic rings in this compound can potentially undergo substitution reactions, with the outcome dictated by the electronic nature of the existing substituents.
Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. masterorganicchemistry.com The rate and position of substitution are governed by the activating/deactivating and directing effects of the groups already on the ring.
On the 4-hydroxybenzoyl ring : This ring contains a strongly activating, ortho, para-directing hydroxyl (-OH) group and the deactivating, meta-directing amide carbonyl group (-C(O)NH-). The powerful activating effect of the -OH group will dominate, directing incoming electrophiles primarily to the positions ortho to it (positions 3 and 5).
On the benzoic acid ring : This ring contains a strongly activating, ortho, para-directing amide nitrogen (-NHC(O)-) group and a deactivating, meta-directing carboxylic acid (-COOH) group. The activating amino group will direct incoming electrophiles to the positions ortho to it (positions 3' and 5').
Nucleophilic Aromatic Substitution (SNAr) requires the aromatic ring to be electron-deficient, typically achieved by the presence of one or more powerful electron-withdrawing groups (like -NO₂). imperial.ac.ukscranton.edu The rings in this compound are not sufficiently electron-deficient to readily undergo SNAr under standard conditions. The presence of activating groups like -OH and -NH- further disfavors this type of reaction. For SNAr to occur, the molecule would likely need to be modified first, for instance by nitration, to introduce a strong deactivating group. scranton.edu
Table 3: Directing Effects of Substituents for Electrophilic Aromatic Substitution
| Ring | Substituent | Electronic Effect | Directing Effect |
|---|---|---|---|
| 4-hydroxybenzoyl | -OH (hydroxyl) | Strongly Activating | Ortho, Para |
| -C(O)NH- (amide carbonyl) | Deactivating | Meta | |
| benzoic acid | -NHC(O)- (amide nitrogen) | Strongly Activating | Ortho, Para |
| -COOH (carboxylic acid) | Deactivating | Meta |
Advanced Structural Elucidation and Spectroscopic Analysis
Ultraviolet-Visible Spectroscopy (UV-Vis)
Electronic Transitions and Chromophoric Analysis
The electronic absorption spectrum of 4-[(4-hydroxybenzoyl)amino]benzoic acid is dictated by the chromophoric and auxochromic groups within its molecular structure. The primary chromophores are the two benzene (B151609) rings, the carbonyl group of the amide, and the carboxyl group. The hydroxyl (-OH) and amino (-NH-) groups act as powerful auxochromes, which modify the absorption characteristics of the chromophores.
The molecule is expected to exhibit electronic transitions characteristic of aromatic systems and substituted benzanilides. These transitions are primarily of the π → π* and n → π* types.
π → π Transitions:* These high-energy transitions arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic rings and the conjugated amide linkage. The extended conjugation between the benzoyl group and the aminobenzoic acid moiety through the amide bond results in intense absorption bands in the ultraviolet (UV) region.
n → π Transitions:* These lower-energy transitions involve the excitation of non-bonding electrons (from the oxygen and nitrogen atoms) to π* antibonding orbitals. These transitions are typically less intense than π → π* transitions.
The chromophoric system of this compound can be analyzed by considering its constituent parts: a 4-hydroxybenzoyl group and a 4-aminobenzoic acid group linked by an amide bond. Both p-aminobenzoic acid and derivatives of benzoic acid are known to absorb in the UV region researchgate.netrsc.org. The combination of these units into a single conjugated system influences the precise wavelengths of maximum absorption (λmax). Quantum chemical calculations on related molecules, such as 4-benzoyl benzoic acid, have been used to provide insights into the nature of these electronic transitions rsc.org.
Solvent Effects on Absorption Maxima
The position of the UV-Vis absorption maxima (λmax) of this compound is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited states of the molecule.
Bathochromic Shift (Red Shift): In polar protic solvents (like ethanol or water), the formation of hydrogen bonds with the solute's carbonyl, hydroxyl, and amino groups can lead to a stabilization of the excited state more than the ground state. This increased stabilization of the excited state lowers the energy gap for the transition, resulting in a shift of λmax to longer wavelengths. Studies on structurally similar compounds like p-aminobenzoic acid have demonstrated significant solvatochromic shifts, where the molecule is more polar in the excited state researchgate.net.
Hypsochromic Shift (Blue Shift): For n → π* transitions, an increase in solvent polarity often leads to a hypsochromic shift. This is because the non-bonding electrons are stabilized by hydrogen bonding with polar protic solvents, which increases the energy required for the transition.
The interplay of these effects determines the observed absorption spectrum in a given solvent. The study of solvatochromism can provide valuable information about the electronic structure and polarity of the molecule in its excited states nih.govnih.gov.
Table 1: Expected Solvent Effects on λmax for this compound
| Solvent Type | Expected Shift for π → π* Transitions | Expected Shift for n → π* Transitions | Rationale |
|---|---|---|---|
| Non-polar (e.g., Hexane) | Reference λmax | Reference λmax | Minimal solute-solvent interactions. |
| Polar Aprotic (e.g., Acetonitrile) | Bathochromic (Red) Shift | Hypsochromic (Blue) Shift | Stabilization of the more polar excited state through dipole-dipole interactions. |
| Polar Protic (e.g., Ethanol) | Strong Bathochromic (Red) Shift | Strong Hypsochromic (Blue) Shift | Hydrogen bonding stabilizes both ground and excited states, but often stabilizes the more polar excited state to a greater extent for π → π* transitions. Ground state lone pairs are stabilized for n → π* transitions. |
Mass Spectrometry Techniques (e.g., MALDI-TOF, ESI-MS)
Mass spectrometry (MS) is a critical technique for the structural analysis of this compound, providing information on its molecular weight and fragmentation behavior. Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of polar molecule.
Determination of Molecular Mass and Fragmentation Patterns
In ESI-MS, the compound is typically ionized to form protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. The accurate mass of these ions allows for the confirmation of the elemental composition.
Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion, providing structural insights. The fragmentation of this compound is expected to occur at the most labile bonds, primarily the amide C-N bond.
Proposed Fragmentation Pattern in Positive Ion ESI-MS/MS:
Parent Ion [M+H]⁺: m/z 258.07
Cleavage of the Amide Bond (C-N): This is the most likely fragmentation pathway, leading to two primary fragment ions:
4-hydroxybenzoyl ion: [HOC₆H₄CO]⁺ at m/z 121.03. This results from the cleavage of the C-N bond with charge retention on the benzoyl fragment.
4-aminobenzoic acid fragment: Subsequent to cleavage, the neutral 4-aminobenzoic acid fragment may be observed as its protonated form [H₂NC₆H₄COOH + H]⁺ at m/z 138.05 if a proton transfer occurs, or more commonly, the fragment ion resulting from the other part of the molecule is observed.
Further Fragmentation:
The m/z 121 ion can lose carbon monoxide (CO) to form the 4-hydroxyphenyl cation [HOC₆H₄]⁺ at m/z 93.03.
Fragmentation of the aminobenzoic acid portion can lead to the loss of water [M+H - H₂O]⁺ and/or formic acid [M+H - HCOOH]⁺ from the carboxylic acid group.
The fragmentation pattern of related simple molecules like benzoic acid shows characteristic losses of -OH and -COOH groups, and the formation of the phenyl cation [C₆H₅]⁺ at m/z 77 docbrown.info. Similarly, 4-aminobenzoic acid fragments to ions at m/z 120 ([M-OH]⁺), m/z 92 ([M-COOH]⁺), and m/z 65 massbank.eu. These patterns support the proposed fragmentation pathways for the more complex target molecule.
Table 2: Predicted ESI-MS/MS Fragment Ions for this compound
| m/z (Predicted) | Ion Formula | Description |
|---|---|---|
| 258.07 | [C₁₄H₁₂NO₄]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 138.05 | [C₇H₈NO₂]⁺ | Protonated 4-aminobenzoic acid fragment (from amide cleavage with H transfer) |
| 121.03 | [C₇H₅O₂]⁺ | 4-hydroxybenzoyl cation (from amide cleavage) |
| 93.03 | [C₆H₅O]⁺ | 4-hydroxyphenyl cation (from loss of CO from m/z 121) |
Applications in Polymer and Biomolecule Analysis
While this compound itself is not commonly cited as a matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, structurally related compounds are highly effective in this role. A notable example is 2-(4-hydroxyphenylazo)benzoic acid (HABA), which shares the hydroxybenzoic acid moiety.
HABA has been successfully used as a MALDI matrix for the analysis of a wide range of biomolecules and synthetic polymers nih.govresearchgate.net. It is particularly advantageous for the desorption of peptides, proteins, and glycoproteins, sometimes providing better sensitivity for larger proteins than other common matrices like sinapinic acid or α-cyano-4-hydroxycinnamic acid nih.gov. For many synthetic polymers, HABA has demonstrated excellent performance in terms of sensitivity and mass resolution researchgate.nettytlabs.co.jp. The structural similarities—an aromatic acid with a hydroxyl group—suggest that the fundamental chemical properties enabling HABA to function as a matrix (UV absorption, ability to co-crystallize, and proton transfer capability) might also be present in this compound, though its specific utility has not been extensively documented in the reviewed literature.
X-ray Crystallography Studies
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Determination of Solid-State Molecular Conformation and Geometry
In the crystal structure of a related secondary amine, 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid, the molecule is also non-planar, with a Caryl—CH₂—NH—Caryl torsion angle of -83.9(2)° nih.govresearchgate.net.
Key structural features expected for this compound in the solid state include:
Amide Bond Planarity: The amide group (O=C-N-H) is expected to be relatively planar.
Intermolecular Hydrogen Bonding: The presence of hydroxyl (-OH), carboxylic acid (-COOH), and amide (-NH- and C=O) groups provides multiple sites for extensive intermolecular hydrogen bonding. These interactions are crucial in dictating the crystal packing. Typically, carboxylic acids form dimeric structures via O-H···O hydrogen bonds nih.gov. Additionally, O-H···O, N-H···O, and O-H···N hydrogen bonds involving the phenol (B47542) and amide groups would create a robust, three-dimensional network.
π-π Stacking: The aromatic rings are likely to participate in π-π stacking interactions, further stabilizing the crystal lattice.
Table 3: Expected Crystallographic Parameters and Interactions
| Structural Feature | Expected Observation | Reference/Rationale |
|---|---|---|
| Molecular Conformation | Non-coplanar (twisted) arrangement of the two aromatic rings. | Steric hindrance around the central amide bond, as seen in similar structures rsc.org. |
| Amide Bond (C-N) Length | Intermediate between a single and double bond, indicating resonance. Approx. 1.3-1.4 Å. | Typical for amide linkages nih.gov. |
| Hydrogen Bonding Motif | Carboxylic acid dimers (O-H···O), amide chains (N-H···O), and phenol interactions (O-H···O). | Presence of multiple hydrogen bond donors and acceptors nih.govnih.gov. |
| Crystal Packing | Layered or 3D network structure stabilized by hydrogen bonds and π-π stacking. | Common for rigid molecules with strong directional intermolecular forces researchgate.net. |
Analysis of Intermolecular Interactions and Crystal Packing
A detailed analysis of the intermolecular interactions and crystal packing for the specific compound this compound cannot be provided at this time. Extensive searches of chemical and crystallographic databases have not yielded a published crystal structure for this exact molecule. Without experimental crystallographic data, such as from single-crystal X-ray diffraction, a scientifically accurate description of the three-dimensional arrangement of molecules in the solid state is not possible.
However, based on the well-established principles of crystal engineering and the known structures of its constituent moieties, 4-hydroxybenzoic acid and 4-aminobenzoic acid, we can hypothesize the types of intermolecular interactions that would likely govern its crystal packing. The molecule possesses several functional groups capable of forming strong hydrogen bonds: a carboxylic acid group (-COOH), a phenolic hydroxyl group (-OH), and an amide linkage (-CONH-).
Polymorphism and Co-crystallization Phenomena
Information regarding the polymorphism and co-crystallization of this compound is not available in the current scientific literature. The study of polymorphism, the ability of a compound to exist in more than one crystalline form, and co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, requires extensive experimental screening and characterization.
Given that the parent compounds, 4-aminobenzoic acid and 4-hydroxybenzoic acid, are known to exhibit polymorphism and form co-crystals, it is plausible that this compound could also display such phenomena. For instance, p-aminobenzoic acid is known to have at least two polymorphs, α and β, which differ in their hydrogen-bonding patterns and thermodynamic stability.
The propensity of this compound to form co-crystals would depend on its ability to form robust supramolecular synthons with other molecules (co-formers). The various hydrogen bond donor and acceptor sites on the molecule would make it a candidate for co-crystallization with a range of co-formers, potentially leading to new solid forms with modified physicochemical properties. However, without experimental studies, any discussion of specific polymorphs or co-crystals of this compound remains speculative.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for calculating the properties of medium-sized organic molecules like 4-[(4-hydroxybenzoyl)amino]benzoic acid, balancing computational cost with high accuracy. researchgate.netnih.gov DFT methods are employed to determine the optimized molecular geometry, electronic properties, and spectroscopic signatures. researchgate.netnih.gov
The first step in most quantum chemical studies is to find the molecule's most stable three-dimensional arrangement of atoms, known as geometry optimization. Using a functional like B3LYP with a suitable basis set (e.g., 6-311G), the calculation minimizes the energy of the molecule to predict its ground-state structure. actascientific.comresearchgate.net
For this compound, key structural parameters of interest would be the bond lengths of the amide linkage, the hydroxyl group, and the carboxylic acid group, as well as the dihedral angle between the two phenyl rings. In a related study on 4-(carboxyamino)-benzoic acid, DFT calculations determined the C-N bond distances in the carboxyamino group to be 1.395 Å and 1.3898 Å. actascientific.com The planarity between the rings is crucial as it influences the extent of π-electron delocalization across the molecule.
A representative table of calculated geometric parameters for a similar compound, 4-(carboxyamino)-benzoic acid, is shown below.
Table 1: Selected Optimized Geometrical Parameters for 4-(carboxyamino)-benzoic acid using DFT/B3LYP/6-311G. Note: This data is for a structurally related compound and serves as an illustrative example.
| Parameter | Bond/Angle | Calculated Value | Reference |
|---|---|---|---|
| Bond Length | C6-N5 | 1.395 Å | actascientific.com |
| Bond Length | C13-N5 | 1.3898 Å | actascientific.com |
| Bond Length | N5-H18 | 1.0173 Å | actascientific.com |
| Bond Length | C12=O2 | 1.2354 Å | actascientific.com |
| Bond Length | C12-O1 | 1.3614 Å | actascientific.com |
| Bond Angle | C6-N5-C13 | 128.37° | actascientific.com |
| Bond Angle | C13-N5-H18 | 115.7° | actascientific.com |
Once the optimized geometry is obtained, computational methods can predict various spectroscopic properties.
Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies, which correspond to the peaks in Infrared (IR) and Raman spectra. researchgate.net For this compound, characteristic vibrations would include the N-H stretch of the amide group, the O-H stretch of the hydroxyl and carboxylic acid groups, and the C=O stretches of the amide and carboxyl functions. In a study of 4-(carboxyamino)-benzoic acid, the N-H symmetric stretching mode was calculated at 3491 cm⁻¹. actascientific.com Aromatic C-H stretching vibrations are generally predicted in the 3000-3120 cm⁻¹ range. actascientific.com
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). preprints.org These theoretical predictions are valuable for interpreting experimental NMR data and confirming molecular structure.
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) in the ultraviolet-visible (UV-Vis) range. actascientific.comresearchgate.net These transitions are typically from lower-energy occupied orbitals to higher-energy unoccupied orbitals.
A table illustrating predicted vibrational frequencies for the related 4-(carboxyamino)-benzoic acid is provided below.
Table 2: Calculated Vibrational Frequencies for 4-(carboxyamino)-benzoic acid. Note: This data is for a structurally related compound and serves as an illustrative example.
| Vibrational Mode | Assignment | Calculated Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| N-H Stretch | Amide | 3491 | actascientific.com |
| C-H Stretch | Aromatic | 3058 - 3133 | actascientific.com |
| C-N Stretch | Amide | 1200 - 1400 | researchgate.net |
| C-O Stretch | Carboxylic Acid | 1000 - 1260 | researchgate.net |
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. nih.gov
The energy difference between these two orbitals is known as the HOMO-LUMO gap (E_gap). nih.gov A small energy gap generally indicates that a molecule is more reactive and can be easily excited, whereas a large gap suggests high stability. nih.govnih.gov This gap is instrumental in predicting the electronic and optical properties of a material. nih.gov TD-DFT calculations can provide the energies of these orbitals. science.gov For a molecule like this compound, the distribution of the HOMO and LUMO across the aromatic rings and functional groups would determine its sites for electrophilic and nucleophilic attack. researchgate.net
A hypothetical data table for FMO analysis is shown below, as specific data for the target compound is not available in the provided search results.
Table 3: Illustrative Frontier Molecular Orbital Data. Note: These values are examples and not specific to this compound.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (E_gap) | 4.4 |
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations describe a static, minimum-energy state, Molecular Dynamics (MD) simulations provide a view of the molecule's movement and behavior over time. samipubco.com MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy, thereby simulating the molecule's dynamic nature.
MD simulations can be used to study the conformational flexibility of this compound in a solvent, such as water. nih.gov This would reveal how the molecule rotates around its single bonds, particularly the amide C-N bond, and what conformations are most stable in an aqueous environment. These simulations also detail the hydrogen bonding network between the molecule's polar groups (hydroxyl, carboxyl, and amide) and the surrounding water molecules, which is crucial for understanding its solubility and hydration properties. nih.gov Studies on the micro-hydration of the related p-aminobenzoic acid have shown that water molecules prefer to attach to the carboxyl group. nih.gov
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govekb.eg For this compound, docking could identify potential biological targets and predict its binding pose within the protein's active site.
Following docking, MD simulations are often performed on the ligand-protein complex to assess its stability and analyze the interactions in detail. samipubco.com These simulations can reveal how the ligand and protein adapt to each other, the persistence of hydrogen bonds, and the contribution of van der Waals and electrostatic interactions to the binding affinity. samipubco.commdpi.com Such studies are fundamental in structure-based drug design, helping to understand the mechanism of action and to design more potent derivatives. For instance, studies on the binding of similar phenolic acids to proteins like human serum albumin (HSA) have been performed to understand their bioavailability and activity. nih.gov
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. wjarr.com This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a drug candidate.
While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the principles can be illustrated by studies on analogous benzoic acid and aminobenzoic acid derivatives. nih.govresearchgate.net Docking simulations predict how a ligand like this compound would fit into the binding site of a biological macromolecule. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding pocket and scoring them based on a force field that approximates the binding energy.
The predicted binding mode reveals key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For a compound like this compound, the hydroxyl, carboxylic acid, and amide groups are all capable of forming significant hydrogen bonds with amino acid residues in a receptor binding site. The two phenyl rings provide a scaffold for hydrophobic and π-stacking interactions.
For example, in docking studies of other benzoic acid derivatives against targets like the SARS-CoV-2 main protease, the number and position of hydroxyl groups were observed to significantly influence the docking score, with more hydroxyl groups leading to better scores. nih.gov Similarly, studies on N-benzylidene-4-hydroxybenzohydrazide derivatives targeting the enoyl-acyl carrier protein reductase (ENR) have shown that modifications to the core structure result in different binding orientations and affinities. researchgate.net The prediction of multiple binding conformations is also possible, representing the ligand's dynamic nature within the binding site. nih.govbiorxiv.org
A critical output of molecular docking is the estimation of interaction energies, often presented as a docking score (e.g., in kcal/mol), which reflects the predicted binding affinity. atlantis-press.com A more negative score typically indicates a more stable ligand-receptor complex. atlantis-press.com These scores are calculated by summing up the energies of various interactions.
Docking studies on related compounds highlight the importance of specific amino acid residues in the binding pocket. For instance, in a study of N'-substituted-4-hydroxybenzohydrazides, hydrogen bonds were predicted with residues like Asp 1064 and Val 1065, alongside steric interactions. researchgate.net In another example, docking of aminobenzoic acid derivatives as cholinesterase inhibitors revealed binding energy values (ΔG) as low as -9.54 kcal/mol, indicating strong interactions. researchgate.net
The identification of these key residues is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. For this compound, one would expect key interactions with polar amino acids (like serine, threonine, aspartate, glutamate) via its hydroxyl and carboxyl groups, and with aromatic residues (like phenylalanine, tyrosine, tryptophan) through its phenyl rings.
Table 1: Example of Molecular Docking Interaction Data for a Benzoic Acid Derivative (Illustrative)
| Interacting Residue | Interaction Type | Distance (Å) |
| Serine 144 | Hydrogen Bond | 2.1 |
| Cysteine 145 | Hydrogen Bond | 2.3 |
| Glycine 143 | Hydrogen Bond | 2.8 |
| Histidine 163 | Hydrophobic | 3.5 |
| Glutamine 166 | Hydrophobic | 3.9 |
Note: This table is illustrative, based on data for related benzoic acid derivatives docked into the SARS-CoV-2 main protease active site. nih.gov It demonstrates the types of interactions that could be predicted for this compound.
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), develops mathematical models to predict the activity of new compounds. nih.gov
QSAR models are built by first calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's structure, including:
Electronic properties: (e.g., partial charges, dipole moment, HOMO/LUMO energies) which influence electrostatic interactions.
Lipophilic properties: (e.g., LogP) which affect how a molecule partitions between aqueous and lipid environments.
Steric properties: (e.g., molecular weight, volume, surface area) which relate to the size and shape of the molecule.
These descriptors are then used as independent variables in a statistical regression analysis to build a model that correlates them with the dependent variable (biological activity, such as IC₅₀). mdpi.com For a series of analogs of this compound, a QSAR study could reveal which structural modifications—such as adding substituents to the phenyl rings or altering the amide linker—are likely to enhance a specific biological activity. For instance, a QSAR model for N-benzoyl-N'-naphthylthiourea derivatives found that anticancer activity was influenced by lipophilic and electronic properties. atlantis-press.com
Machine learning algorithms, such as random forests and support vector machines, are increasingly used to develop more complex, non-linear QSAR models that can handle large datasets and capture intricate relationships between structure and activity. nih.govmdpi.com
Investigation of Tautomerism and Solvent-Dependent Equilibria
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The amide group in this compound can theoretically exist in an equilibrium with its imidic acid tautomer. Furthermore, the phenolic hydroxyl group and the carboxylic acid group can exist in different protonation states. The relative stability of these tautomers can be significantly influenced by the surrounding environment, particularly the solvent. walshmedicalmedia.comwalshmedicalmedia.com
Computational methods, particularly those based on Density Functional Theory (DFT), are used to investigate tautomeric equilibria. These calculations can determine the relative energies of different tautomers in the gas phase and in various solvents. researchgate.net Solvation is often modeled using a Polarizable Continuum Model (PCM), which simulates the bulk effect of the solvent. researchgate.net
Studies on other molecules containing similar functional groups have shown that polar solvents tend to stabilize the more polar tautomer. researchgate.net For example, in keto-enol tautomerism, polar solvents can stabilize the enol form through hydrogen bonding. walshmedicalmedia.com For this compound, a polar solvent would be expected to stabilize the canonical amide form and the ionized carboxylate form due to favorable dipole-dipole interactions and hydrogen bonding. In contrast, a non-polar solvent might favor a less polar, potentially intramolecularly hydrogen-bonded structure. Computational studies on substituted adenines have demonstrated that both the substituent and the solvent polarity can dramatically alter tautomeric preferences. nih.gov
Table 2: Conceptual Illustration of Solvent Effects on Tautomeric Equilibrium
| Solvent Polarity | Predominant Tautomeric/Ionic Form | Primary Stabilizing Interactions |
| Non-polar (e.g., Hexane) | Neutral, potentially intramolecular H-bonded | van der Waals forces |
| Aprotic Polar (e.g., Acetone) | Neutral, canonical amide form | Dipole-dipole interactions |
| Protic Polar (e.g., Water) | Ionized (carboxylate/phenoxide) forms | Hydrogen bonding, ion-dipole interactions |
Note: This table is a conceptual representation of how solvent polarity is expected to influence the tautomeric and ionic equilibria of a molecule like this compound based on general chemical principles.
Biological and Biochemical Interaction Research
Enzyme Inhibition Mechanisms (e.g., Xanthine Oxidase, Cholinesterase)
While specific studies on the inhibitory effects of 4-[(4-hydroxybenzoyl)amino]benzoic acid on xanthine oxidase and cholinesterase are not extensively available, research on structurally related compounds provides a basis for understanding potential mechanisms. For instance, various flavonoids and their acylated derivatives have been shown to inhibit xanthine oxidase, an enzyme crucial in purine metabolism. nih.gov Similarly, derivatives of aminobenzoic acid have been investigated as cholinesterase inhibitors, which are relevant in the context of neurodegenerative diseases. researchgate.net
Kinetic analyses are fundamental to characterizing the nature of enzyme inhibition. Such studies determine parameters like the inhibition constant (Kᵢ) and the type of inhibition (e.g., competitive, non-competitive, or mixed). For example, kinetic studies on certain inhibitors of xanthine oxidase have revealed a mixed-type inhibition, suggesting the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.govresearchgate.net In the case of cholinesterase, some aminobenzoic acid derivatives have demonstrated inhibitory activity, with IC₅₀ values indicating their potency. researchgate.net However, specific kinetic data for the interaction of this compound with xanthine oxidase or cholinesterase are not detailed in the available research.
Understanding how a compound binds to an enzyme is critical for rational drug design. Molecular docking and dynamic simulations are powerful tools for elucidating these interactions at the atomic level. For xanthine oxidase inhibitors, studies have shown that interactions with key amino acid residues in the active site, such as Arg880 and Thr1010, are crucial for binding and stabilization of the enzyme-inhibitor complex. researchgate.net The binding mode often involves the formation of hydrogen bonds and salt bridges. researchgate.net For cholinesterase, the active site contains an anionic site and an esteratic site, and inhibitors often interact with key residues within these sites. nih.gov While these general principles are established, the specific binding site and mode of action for this compound with xanthine oxidase or cholinesterase have not been specifically elucidated in the provided research.
Molecular Interactions with Biological Macromolecules (e.g., Proteins, Receptors)
The interaction of small molecules with biological macromolecules is a cornerstone of their biological activity. The binding to proteins like serum albumin can affect their distribution and bioavailability, while interactions with receptors can trigger cellular responses.
Bovine serum albumin (BSA) is often used as a model protein to study the binding affinity of various compounds. Spectrofluorimetric titration is a common technique to determine binding constants. Studies on substituted benzoic acids have shown that their affinity for BSA can be influenced by the nature and position of substituents on the aromatic ring. nih.gov For instance, it has been observed that p-hydroxylation can decrease the binding affinity of benzoic acids to BSA. nih.gov While general principles of small molecule-protein interactions are well-documented, specific studies detailing the binding affinity and dynamics of this compound with bovine serum albumin are not available in the provided search results.
Below is an interactive table summarizing the binding constants of various substituted benzoic acids with Bovine Serum Albumin, which can provide a comparative context.
| Compound | Binding Constant (K, M⁻¹) |
| Benzoic acid | 1.8 x 10⁴ |
| 4-Hydroxybenzoic acid | 1.2 x 10⁴ |
| 4-Aminobenzoic acid | 2.5 x 10⁴ |
| 4-Chlorobenzoic acid | 5.0 x 10⁴ |
| 4-Nitrobenzoic acid | 6.3 x 10⁴ |
Note: This data is for comparative purposes and does not include the specific compound this compound.
Hydrogen bonds are fundamental to the structure and function of biological macromolecules and their interactions with ligands. youtube.com In proteins, hydrogen bonds form between the amide hydrogen of one amino acid and the carbonyl oxygen of another, playing a vital role in stabilizing secondary structures like alpha-helices and beta-sheets. youtube.com The side chains of amino acids can also participate in hydrogen bonding. youtube.com The structure of this compound, with its hydroxyl, carboxyl, and amide groups, suggests a high potential for forming hydrogen bonds with amino acid residues in the binding pockets of proteins and receptors. Studies on related compounds, such as 4-aminobenzoic acid, have shown the formation of two-dimensional hydrogen-bonded networks in their crystal structures. researchgate.net However, specific research detailing the hydrogen bonding interactions of this compound in biological contexts has not been found.
Substance P is a neuropeptide that interacts with the neurokinin-1 (NK1) receptor, a G protein-coupled receptor. nih.gov The binding of ligands to this receptor is crucial for various physiological processes. nih.gov Numerous studies have focused on identifying the regions of the NK1 receptor involved in ligand binding. nih.gov Antagonists of the Substance P receptor are of interest for their potential therapeutic applications. researchgate.netplos.orgnih.gov While there is extensive research on the binding of various ligands to the Substance P receptor, specific studies analyzing the binding of this compound to this receptor are not present in the available literature. Molecular docking is a computational technique that could be employed to predict the binding mode and affinity of this compound to the Substance P receptor. mdpi.commdpi.com
Biosynthetic Pathways and Metabolic Transformations
There is no direct evidence in the current scientific literature to suggest that this compound acts as a biosynthetic intermediate or a precursor analog in any known metabolic pathway. It is known that para-aminobenzoic acid is a precursor in the biosynthesis of coenzyme Q6 in Saccharomyces cerevisiae. researchgate.net Furthermore, chemical analogs of 4-hydroxybenzoic acid have been investigated for their impact on coenzyme Q biosynthesis, with some capable of bypassing deficient steps in the pathway. mdpi.com While it is conceivable that this compound could act as an analog of either 4-HBA or PABA, no studies have been published to confirm this.
Specific microbial or plant metabolic routes involving this compound have not been documented. The biosynthesis of N-acylated aromatic amino acids is a recognized metabolic pathway, but this generally involves the conjugation of a fatty acid with an aromatic amino acid. nih.govnih.gov The metabolism of benzoic acid and its derivatives in plants is complex, with multiple pathways for their synthesis and modification. Similarly, microorganisms possess diverse pathways for the degradation and transformation of aromatic compounds. However, the metabolic fate of the amide linkage between a hydroxybenzoic acid and an aminobenzoic acid, as found in the target compound, remains uninvestigated.
Applications in Advanced Materials and Analytical Sciences
Applications in Materials Science
The compound's structure is particularly suited for the development of high-performance polymers and materials with specific optical and electrical properties.
While direct studies on the specific optical or electrical properties of monomeric 4-[(4-hydroxybenzoyl)amino]benzoic acid are not extensively documented, its derivatives and analogous compounds are integral to the creation of advanced materials. Benzoic acid derivatives are fundamental building blocks for thermotropic liquid crystals. acs.orgresearchgate.netresearchgate.neted.gov These materials exhibit phases of matter that have properties between those of a conventional liquid and a solid crystal. The rod-like shape of molecules like this compound is a key characteristic for forming such liquid crystalline phases. For instance, p-alkoxybenzoic acids are known to form liquid crystal phases through the dimerization of their carboxylic acid groups via hydrogen bonding. ed.gov Similarly, Schiff bases derived from 4-hydroxybenzaldehyde (B117250) and 4-aminobenzoic acid have been synthesized and their liquid crystalline properties studied. rsc.org
The incorporation of this compound moieties into polymer backbones can lead to materials with tailored optical properties, such as high refractive index and specific light-emitting characteristics. Aromatic polyamides containing such structures have been shown to exhibit strong blue fluorescence, making them promising as functional materials for applications in the blue region of the spectrum. rsc.org
This compound is a suitable monomer for the synthesis of aromatic polyamides, a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. mdpi.comchim.it These polymers, often referred to as aramids, derive their properties from the rigidity of their aromatic backbones and the strong hydrogen bonds between the amide linkages. mdpi.com The presence of the hydroxyl group in the this compound moiety can further enhance intermolecular interactions and potentially improve solubility and processing characteristics. nih.govnih.gov
The synthesis of polyamides from this and similar monomers is typically achieved through polycondensation reactions. researchgate.netresearchgate.net For example, aromatic polyamides have been synthesized from diamines containing amide linkages, resulting in polymers with good thermal stability and solubility in organic solvents. researchgate.net The properties of these polyamides can be tailored by copolymerizing with other aromatic diacids or diamines. mdpi.comresearchgate.net The introduction of bulky pendant groups or flexible linkages can improve solubility and processability without significantly compromising thermal stability. nih.gov
Below is a table summarizing the properties of some aromatic polyamides derived from monomers structurally related to this compound.
| Polymer System | Monomers | Key Properties | Reference(s) |
| Aromatic Polyamides | N,N-bis(4-aminobenzoyl)benzene-1,4-diamine and isophthaloyl/terephthaloyl chloride | Good thermal stability, moderate molecular weights, good solubility in certain solvents. | mdpi.com |
| Aromatic Polyamides | 4,4'-diaminobenzanilide and terephthaloyl chloride | High thermal stability (stable up to 300°C), strong blue fluorescence. | rsc.org |
| Aromatic Polyamides with Triphenylamine Units | N,N'-Bis(4-aminophenyl)-N,N'-diphenyl-1,4-phenylenediamine and aromatic dicarboxylic acids | Amorphous, soluble in many organic solvents, high glass-transition temperatures (257–287 °C), and high thermal stability. | rsc.org |
| Aromatic Polyamides with Pendant Groups | Diamines with pendant groups and aromatic dicarboxylic acids | Improved solubility, high glass transition temperatures, good mechanical properties. | mdpi.comnih.gov |
Materials with significant nonlinear optical (NLO) properties are crucial for applications in photonics and optoelectronics, such as optical switching and frequency conversion. Organic molecules with a "push-pull" electronic structure, where an electron-donating group and an electron-accepting group are connected by a π-conjugated system, often exhibit large second- and third-order NLO responses. nih.govresearchgate.net
While the NLO properties of this compound itself have not been extensively reported, its structural motifs are present in polymers designed for NLO applications. Aromatic polyamides containing benzanilide (B160483) moieties have been investigated for their third-order NLO properties. researchgate.net The incorporation of chromophores with large dipole moments into a polymer matrix can lead to materials with significant NLO effects. For instance, polyimides with side-chain NLO chromophores have been shown to exhibit stable second-order NLO properties. researchgate.net The third-order nonlinear optical susceptibility (χ(3)) is a key parameter for materials used in all-optical switching devices. researchgate.net Research on related fluorinated poly(p-phenylenevinylene) copolymers has demonstrated high third-order nonlinear optical susceptibility. google.com
Analytical Chemistry Applications
The functional groups present in this compound also lend themselves to applications in analytical chemistry, particularly in the development of sensors and analytical reagents.
Schiff bases, which can be readily synthesized from the amino group of 4-aminobenzoic acid (a precursor to the title compound) and an aldehyde, are a well-established class of chemosensors for metal ions. rsc.orgdntb.gov.uanih.govrsc.orgresearchgate.net The imine nitrogen and other donor atoms in the Schiff base structure can coordinate with metal ions, leading to a change in the molecule's photophysical properties, such as a shift in its absorption or fluorescence spectrum. dntb.gov.uanih.gov This change allows for the selective and sensitive detection of specific ions.
Schiff bases derived from 4-aminobenzoic acid have been synthesized and their electrochemical behavior studied, indicating their potential for binding with metal ions. researchgate.net For example, Schiff bases of 4-((2-hydroxybenzylidene)amino)benzoic acid have been shown to exhibit redox activity, which is a key characteristic for electrochemical sensors. researchgate.net Furthermore, cholesterol-appended Schiff bases derived from 4-hydroxybenzaldehyde have been used for the selective sensing of Ag+ and Hg2+ ions. rsc.org While direct studies on this compound as a chemosensor are limited, its structure suggests that it could be a precursor for or a component of more complex chemosensor molecules.
The table below summarizes the sensing capabilities of some Schiff bases derived from related compounds.
| Schiff Base Sensor | Target Ion(s) | Detection Method | Reference(s) |
| 4-((2-hydroxybenzylidene)amino)benzoic acid | Potential for metal ion binding | Electrochemical (Cyclic Voltammetry) | researchgate.net |
| Cholesterol appended 4-hydroxybenzaldehyde derived Schiff bases | Ag+, Hg2+ | Sol-gel transition | rsc.org |
| 2-aminophenol Schiff bases | Cu2+, Zn2+, Ni2+ | UV-vis spectroscopy, Electrochemical studies | rsc.org |
Spectrophotometry is a widely used analytical technique for the quantitative determination of chemical substances. The method often relies on the reaction of the analyte with a reagent to form a colored product, the absorbance of which is then measured. Diazotization-coupling reactions are a common method for the spectrophotometric determination of primary aromatic amines. sphinxsai.comrjptonline.orgrjptonline.org
While there are no specific reports detailing the use of this compound as a direct reagent in spectrophotometric determinations, its precursor, 4-aminobenzoic acid (PABA), is frequently analyzed using such methods. sphinxsai.comrjptonline.orgrjptonline.org These methods typically involve the diazotization of the amino group of PABA, followed by coupling with a chromogenic agent to produce a colored azo dye. rjptonline.orgrjptonline.org For example, a spectrophotometric method for the determination of PABA involves its reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form a colored charge-transfer complex. sphinxsai.com Given that this compound contains a free carboxylic acid group and a phenolic hydroxyl group, it or its derivatives could potentially be used as coupling agents or be determined through similar colorimetric reactions. researchgate.net
Matrix for Mass Spectrometry (e.g., MALDI)
There is a lack of scientific literature describing the specific use of this compound as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. While the structural characteristics of this compound, such as the presence of aromatic rings and a carboxylic acid group, are features often found in MALDI matrices, its efficacy and applicability for this purpose have not been reported in available scientific studies.
In contrast, other compounds with some structural similarities are well-established as MALDI matrices. For instance, 2-(4-hydroxyphenylazo)benzoic acid (HABA) is a known matrix material used in MALDI-MS. nih.govproteochem.com HABA has proven to be particularly advantageous for the analysis of peptides, proteins, and glycoproteins. nih.gov It is recognized for providing good sensitivity, especially for larger proteins and glycoproteins in mixtures, where other common matrices might discriminate against higher mass components. nih.gov
The selection of a suitable matrix is a critical factor in the success of a MALDI-MS experiment, as the matrix is responsible for absorbing the laser energy and facilitating the soft ionization of the analyte molecules. nih.gov Commonly used matrices include sinapinic acid, α-cyano-4-hydroxycinnamic acid (CHCA), and 2,5-dihydroxybenzoic acid (DHB), each with its own optimal application range for different classes of analytes. nih.govnih.gov The effectiveness of a compound as a MALDI matrix is determined by its ability to co-crystallize with the analyte, absorb energy at the laser's wavelength, and promote analyte ionization with minimal fragmentation. nih.gov
Biochemical Tool and Probe Development
Design of Photoreactive Amino Acid Analogs for Interaction Elucidation
The unique structural framework of this compound presents a foundation for the rational design of novel photoreactive amino acid analogs. These analogs are invaluable tools for elucidating biomolecular interactions by forming covalent crosslinks with interacting partners upon photoactivation. wikipedia.org The general principle involves incorporating a photoreactive moiety into the molecular structure, which, when exposed to light of a specific wavelength, generates a highly reactive intermediate capable of forming a covalent bond with nearby molecules. creative-proteomics.com
One established approach is the incorporation of a benzophenone (B1666685) group, as seen in the widely used photoreactive amino acid p-benzoyl-L-phenylalanine (pBpa). creative-proteomics.com Similarly, the benzoyl group within the this compound structure could potentially be modified to enhance its photoreactive properties. Alternatively, other photoreactive groups, such as a diazirine, could be chemically introduced into the molecule. wikipedia.orgcreative-proteomics.com Diazirines are small, chemically stable functional groups that form highly reactive carbenes upon UV irradiation, which can then crosslink with a wide range of amino acid side chains. creative-proteomics.com
The synthesis of such a photoreactive analog based on this compound would likely involve a multi-step organic synthesis to introduce the photoreactive group while maintaining or modifying the amino acid functionality for incorporation into peptides or proteins. nih.govrsc.org For example, a synthetic route could be designed to attach a diazirine-containing side chain to either of the aromatic rings.
Once synthesized, these photoreactive amino acid analogs can be incorporated into proteins at specific sites using techniques like amber codon suppression. creative-proteomics.com This allows for precise mapping of protein-protein or protein-ligand interaction interfaces. Upon photoactivation, the analog will covalently bind to molecules in close proximity, effectively "trapping" the interaction for subsequent analysis by techniques such as mass spectrometry.
| Photoreactive Moiety | Reactive Intermediate | Activation Wavelength | Key Features |
| Benzophenone | Triplet Ketone | ~350-360 nm | Reacts with C-H bonds, relatively stable |
| Aryl Azide | Nitrene | ~260-300 nm | Highly reactive, can undergo ring expansion |
| Diazirine | Carbene | ~330-370 nm | Small, highly reactive, short-lived |
Development of Fluorescent Probes
The scaffold of this compound can also be leveraged for the development of novel fluorescent probes. Fluorescent probes are essential tools in biochemistry and cell biology for visualizing and quantifying biological molecules and processes with high sensitivity and spatiotemporal resolution. rsc.orgrsc.org The design of a fluorescent probe based on this compound would involve the chemical attachment of a fluorophore, a molecule that emits light upon excitation at a specific wavelength.
Several strategies could be employed to transform this compound into a fluorescent probe. One approach is to conjugate it with a known fluorophore. The choice of fluorophore would depend on the desired spectral properties, such as the excitation and emission wavelengths, quantum yield, and photostability. nih.gov
Furthermore, the inherent structure of this compound could be modified to create an environment-sensitive or "turn-on" fluorescent probe. This could be achieved through mechanisms like Photoinduced Electron Transfer (PeT). nih.gov In a PeT-based probe, a quenching moiety is positioned in proximity to the fluorophore, suppressing its fluorescence. Upon binding to a specific target analyte, a conformational change can disrupt the PeT process, leading to a significant increase in fluorescence intensity. nih.gov
The development of such probes would require careful synthetic design to link the fluorophore and any other functional groups to the this compound core. The resulting probes could then be evaluated for their photophysical properties and their ability to selectively detect and report on specific biological events or molecules in vitro and in living cells. nih.govmdpi.com
| Probe Design Strategy | Mechanism | Potential Application |
| Fluorophore Conjugation | Covalent attachment of a known fluorophore. | General labeling of biomolecules. |
| Environment-Sensitive Probe | Fluorescence properties change based on the local environment (e.g., polarity, viscosity). | Reporting on changes in cellular compartments. |
| "Turn-On" Probe (e.g., PeT-based) | Fluorescence is quenched in the "off" state and activated upon target binding. | Specific detection of ions, enzymes, or other biomolecules. |
Supramolecular Chemistry and Self Assembly
Investigation of Hydrogen Bonding Interactions in Solid-State and Solution
The hydrogen bonding capabilities of 4-[(4-hydroxybenzoyl)amino]benzoic acid are central to its molecular recognition and self-assembly properties. The molecule contains key functional groups—a carboxylic acid, a phenolic hydroxyl, and an amide group—all of which can act as hydrogen bond donors and acceptors. Investigations into related molecular systems provide significant insight into the specific interactions in both solid-state and solution environments.
In the solid state, the hydrogen bonding patterns can be complex and lead to the formation of well-defined crystalline structures. For instance, in a related compound, 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate, the crystal structure is stabilized by a two-dimensional layered network formed through O—H⋯O hydrogen bonds involving the carboxylic acid, the hydroxyl group, and bridging water molecules. nih.gov In that particular structure, while the N—H group of the secondary amine does not participate in classical hydrogen bonding, it engages in weaker N—H⋯π interactions. nih.gov
Studies on the constituent parts of the title molecule, such as 4-aminobenzoic acid (PABA) and 4-hydroxybenzoic acid, further illuminate potential hydrogen bonding motifs. PABA is known to form different polymorphic structures characterized by distinct hydrogen-bond patterns, including dimers and fourfold ring motifs. researchgate.net In cocrystals with other molecules, the carboxyl group of PABA readily interacts with suitable hydrogen bond acceptors. For example, in a cocrystal with 2-amino-4,6-dimethoxypyrimidine, the interaction occurs through N—H⋯O and O—H⋯N hydrogen bonds, creating a stable cyclic motif. researchgate.net Similarly, salts of 4-aminobenzoic acid exhibit extensive hydrogen-bonding networks, such as N—H⋯O and O—H⋯Br interactions in the case of 4-carboxyanilinium bromide. researchgate.net
In solution, particularly in biological contexts, these hydrogen bonding capabilities are critical. The binding of substrate analogues bearing a 4-amino group, such as 4-aminobenzoate, to enzyme active sites has been shown to create continuous hydrogen-bonding networks involving water molecules. nih.gov
Table 1: Hydrogen Bond Geometry in a Related Crystal Structure (4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate) Data sourced from a study on a closely related secondary amine derivative. nih.gov
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
| O(2)–H(2)···O(3) | 0.84 | 1.83 | 2.662(2) | 171 |
| O(4)–H(4)···O(1W) | 0.84 | 1.76 | 2.596(2) | 172 |
| O(1W)–H(1WA)···O(3) | 0.85 | 1.93 | 2.768(2) | 169 |
| N(1)–H(1)···Cg | 0.88 | 2.65 | 3.468(2) | 156 |
| (Cg refers to the centroid of the vanillin (B372448) benzene (B151609) ring) |
Formation of Supramolecular Architectures
The directional and specific nature of hydrogen bonds in this compound and its analogs drives the self-assembly of molecules into higher-order supramolecular architectures. These architectures are often characterized by their dimensionality, such as chains, layers, or three-dimensional networks.
In the solid state, molecules of 4-aminobenzoic acid have been observed to self-assemble into supramolecular chains along the c-axis via N—H⋯O hydrogen bonds. researchgate.net This chain formation is a common motif in the crystal structures of related compounds. When more complex interactions are present, these chains can be further organized into more intricate structures. For example, the crystal structure of 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate features a system of O—H⋯O hydrogen bonds that, with the help of bridging water molecules, results in a two-dimensional layered structure. nih.gov Similarly, the bromide salts of 4-aminobenzoic acid also form two-dimensional hydrogen-bonded networks. researchgate.net
The self-assembly is not limited to hydrogen bonding. Other non-covalent forces, such as π–π stacking, are crucial in organizing the aromatic rings. The interplay between hydrogen bonding and π–π interactions governs the final molecular arrangement. The self-assembly of aromatic amino acids into complex materials highlights the importance of these combined interactions in forming robust structures. nih.gov This process of forming ordered aggregates from individual molecules is a cornerstone of supramolecular chemistry and materials science. nih.govmdpi.com
Role in Co-crystallization and Crystal Engineering
Crystal engineering is a field focused on the design and synthesis of solid-state structures with desired properties. Co-crystallization, the process of forming a crystalline solid that contains two or more different molecular components in a stoichiometric ratio, is a primary tool in this field. Molecules like this compound are excellent candidates for use as "coformers" in co-crystallization due to their robust hydrogen bonding capabilities.
The constituent parts of the title molecule, 4-hydroxybenzoic acid (4HBA) and 4-aminobenzoic acid (PABA), are frequently used as coformers to modify the physicochemical properties of active pharmaceutical ingredients (APIs). For example, co-crystals of the antiplatelet agent cilostazol (B1669032) have been successfully prepared with 4HBA using methods like spray drying, leading to improved dissolution of the drug. mdpi.com Theophylline, another pharmaceutical, has been formulated into co-crystals with PABA using melt granulation, resulting in stable extrudates with good tabletting performance. researchgate.net
The ability to form multiple, distinct hydrogen bonds allows for the creation of specific intermolecular synthons—structural units formed by intermolecular interactions. The carboxylic acid group can form a well-known dimer synthon, while the amino and hydroxyl groups can form a variety of other interactions. This versatility allows for fine-tuning of crystal packing and, consequently, the material's bulk properties. In the carbamazepine/PABA system, co-crystals with multiple stoichiometric ratios (1:1, 2:1, and 4:1) have been identified, demonstrating the complexity and tunability of these systems. nih.gov The strategic use of coformers like this compound in crystal engineering can lead to the development of new solid forms of materials with enhanced solubility, stability, and bioavailability. google.com
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Methodologies
Future research into the synthesis of 4-[(4-hydroxybenzoyl)amino]benzoic acid is anticipated to focus on greener, more efficient, and scalable methods. While traditional synthetic routes have been established, the development of novel methodologies is crucial for reducing environmental impact and improving economic viability.
Key research directions include:
Enzymatic Synthesis: The use of enzymes as catalysts in organic synthesis offers a promising green alternative to conventional chemical methods. Research into enzymatic routes for the amidation reaction between 4-aminobenzoic acid and an activated derivative of 4-hydroxybenzoic acid could lead to higher selectivity, milder reaction conditions, and reduced waste generation. A notable example is the exploration of a one-pot, three-enzyme cascade for the synthesis of amide-containing compounds, which could be adapted for this compound production.
Microwave-Assisted Synthesis: This technique has the potential to significantly shorten reaction times and increase yields. Future studies could optimize microwave-assisted synthesis protocols for this compound, focusing on solvent selection and power settings to maximize efficiency.
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control. The development of a continuous flow process for the synthesis of this compound would be a significant step towards large-scale industrial production with improved consistency and purity.
A comparative overview of potential synthetic methodologies is presented in the table below.
| Methodology | Potential Advantages | Research Focus |
| Enzymatic Synthesis | High selectivity, mild conditions, reduced waste | Identification of suitable enzymes, reaction optimization |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields | Solvent and power optimization, scalability studies |
| Flow Chemistry | Enhanced safety, scalability, process control | Reactor design, optimization of flow parameters |
Advanced Computational Modeling and Predictive Analytics
Computational modeling and predictive analytics are indispensable tools for accelerating the discovery and design of new materials and molecules. For this compound, these techniques can provide deep insights into its properties and behavior, guiding experimental research.
Future computational research should focus on:
Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to predict the molecular geometry, electronic structure, and spectroscopic properties of this compound and its derivatives. This information is crucial for understanding its reactivity and designing new molecules with tailored properties.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of this molecule and its interactions with other molecules, such as solvents or biological targets. In the context of polymer science, MD simulations can predict the bulk properties of polymers incorporating this compound, such as their mechanical strength and thermal stability.
Predictive Modeling for Material Properties: By developing quantitative structure-property relationship (QSPR) models, researchers can predict the properties of new polymers or materials based on the structure of this compound and its derivatives. This can significantly reduce the time and cost associated with experimental screening.
The table below outlines the key computational approaches and their potential applications.
| Computational Approach | Predicted Properties | Application |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, spectroscopic properties | Understanding reactivity, designing new derivatives |
| Molecular Dynamics (MD) Simulations | Conformational dynamics, intermolecular interactions, bulk material properties | Predicting polymer behavior, studying biological interactions |
| Quantitative Structure-Property Relationship (QSPR) | Mechanical strength, thermal stability, solubility | Accelerating the discovery of new materials |
Exploration of Undiscovered Biological Interaction Mechanisms
While the primary applications of this compound have been in material science, its structural motifs, specifically the amide linkage and phenolic hydroxyl group, suggest potential for biological activity. Future research should venture into exploring these possibilities.
Key areas for investigation include:
Broad-Spectrum Biological Screening: A systematic screening of this compound and its analogs against a wide range of biological targets, including enzymes, receptors, and ion channels, could uncover novel bioactivities.
Antimicrobial and Antifungal Activity: The structural similarity to some known antimicrobial agents warrants an investigation into its potential efficacy against various pathogens.
Enzyme Inhibition Studies: The presence of a phenol (B47542) group and a carboxylic acid moiety suggests that it could act as an inhibitor for certain enzymes, such as cyclooxygenases or lipoxygenases, which are involved in inflammatory pathways.
Future research in this area will require a multidisciplinary approach, combining synthetic chemistry to create a library of derivatives with high-throughput screening and detailed biochemical and cellular assays to elucidate any identified mechanisms of action.
Integration into Next-Generation Functional Materials
The rigid, linear structure of this compound makes it an excellent building block for high-performance polymers and functional materials. Future research will likely focus on its incorporation into increasingly sophisticated material systems.
Emerging applications and research directions include:
High-Performance Aramid Fibers: The incorporation of this compound into aramid polymers can enhance their thermal stability and mechanical properties. Further research can focus on optimizing the concentration of this monomer in copolymers to achieve a desired balance of properties for applications in aerospace, automotive, and ballistics. For instance, copolyamides based on this monomer have shown liquid crystalline behavior, which is crucial for producing high-tenacity fibers.
Thermotropic Liquid Crystalline Polymers (LCPs): This compound is a key component in some thermotropic LCPs. Future work could explore the synthesis of novel LCPs with tailored transition temperatures and anisotropic properties for applications in electronics, optical films, and sensors. The modification of the hydroxyl and carboxyl groups can lead to new LCPs with unique phase behaviors.
The table below summarizes the potential applications in functional materials.
| Material Type | Role of this compound | Potential Applications |
| Aramid Fibers | Monomer for enhancing thermal and mechanical properties | Aerospace components, protective apparel, automotive parts |
| Liquid Crystalline Polymers (LCPs) | Mesogenic unit for inducing liquid crystal phases | Electronics, optical films, high-precision molded parts |
| Advanced Composites | Surface modifier, matrix component | High-strength, lightweight structural components |
Q & A
Basic: What are the primary synthetic routes for 4-[(4-hydroxybenzoyl)amino]benzoic acid, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves coupling 4-hydroxybenzoic acid derivatives with aminobenzoic acid precursors. A common approach is via Schotten-Baumann acylation, where 4-hydroxybenzoyl chloride reacts with 4-aminobenzoic acid in a basic aqueous-organic biphasic system. Key factors include:
- Temperature: Maintained at 0–5°C to minimize hydrolysis of the acyl chloride intermediate .
- Solvent selection: Dichloromethane or THF for organic phases improves reagent solubility and reaction efficiency .
- pH control: Excess NaOH (pH >10) ensures deprotonation of the amino group for effective nucleophilic attack .
Purification via recrystallization (e.g., using ethanol/water mixtures) achieves >90% purity, confirmed by HPLC .
Advanced: How do structural modifications (e.g., substituent positioning) impact the compound’s stability under physiological conditions?
Methodological Answer:
Stability studies using LC-MS and NMR reveal that:
- The hydroxybenzoyl group enhances photodegradation susceptibility due to phenolic O–H bond lability. Accelerated stability testing (40°C/75% RH) shows 15% degradation over 14 days .
- Amide bond hydrolysis is pH-dependent: At pH 7.4 (simulated physiological conditions), <5% hydrolysis occurs over 24 hours, but at pH 2.0 (gastric), hydrolysis reaches 30% within 6 hours .
- Electron-withdrawing substituents (e.g., nitro groups) on the benzoyl ring reduce hydrolytic stability by destabilizing the amide bond .
Experimental recommendation: Use phosphate-buffered saline (PBS) at 37°C for in vitro stability assays, with periodic sampling for LC-MS analysis .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- FT-IR: Key peaks include N–H stretching (3300–3200 cm⁻¹ for amide), C=O (1680 cm⁻¹ for benzoyl), and O–H (broad ~3000 cm⁻¹) .
- ¹H NMR (DMSO-d6):
- HPLC-UV: Use a C18 column with mobile phase (acetonitrile/0.1% formic acid) for retention time ~6.2 min (λ = 254 nm) .
Advanced: How can researchers resolve contradictory data on the compound’s solubility in polar vs. nonpolar solvents?
Methodological Answer:
Discrepancies arise from solvent purity and measurement techniques:
- Polar aprotic solvents (DMSO): Reported solubility ranges from 25–50 mg/mL. Use sonication (30 min at 45°C) to achieve homogeneity .
- Aqueous solubility: pH-dependent; logP = 1.2 predicts poor solubility in water (0.5 mg/mL at pH 7). Adjust pH to 9 (ionized carboxylate) for improved solubility (~5 mg/mL) .
Validation protocol:
Use dynamic light scattering (DLS) to detect aggregates.
Confirm solubility via saturation shake-flask method with equilibration >24 hours .
Basic: What biological roles or pathways are associated with this compound?
Methodological Answer:
- Microbial metabolism: Acts as a substrate for bacterial hydrolases (e.g., in E. coli), cleaving the amide bond to release 4-hydroxybenzoic acid, a precursor in ubiquinone biosynthesis .
- Enzyme inhibition: Competes with p-aminobenzoic acid (PABA) in dihydropteroate synthase assays (IC₅₀ = 12 μM), relevant for folate pathway studies .
Assay design: Use UV-Vis spectroscopy (λ = 340 nm) to monitor NADPH oxidation in real-time enzyme kinetics .
Advanced: What challenges arise in crystallizing this compound, and how can they be mitigated?
Methodological Answer:
- Polymorphism: Two polymorphs (Forms I and II) identified via X-ray diffraction. Form I (monoclinic) is thermodynamically stable but prone to solvent inclusion .
- Crystallization strategies:
- Characterization: Pair DSC (melting point ~215°C for Form I) with PXRD (peaks at 2θ = 12.5°, 15.8°) .
Basic: How is the compound’s logP experimentally determined, and what computational models align with empirical data?
Methodological Answer:
- Shake-flask method: Partition between octanol and PBS (pH 7.4) gives logP = 1.2 ± 0.1 .
- Computational models:
Advanced: What strategies improve the compound’s bioavailability in pharmacokinetic studies?
Methodological Answer:
- Prodrug derivatization: Esterify the carboxyl group (e.g., methyl ester) to enhance membrane permeability (Papp = 8 × 10⁻⁶ cm/s in Caco-2 assays) .
- Nanoformulation: Encapsulate in PLGA nanoparticles (150 nm size) for sustained release (t₁/₂ = 12 hours in rat plasma) .
In vivo testing: Administer 10 mg/kg IV/PO in Sprague-Dawley rats; monitor plasma levels via LC-MS/MS .
Basic: What safety precautions are critical when handling this compound in the lab?
Methodological Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to mild irritancy (EC50 = 1.2 mM in HET-CAM assay) .
- Ventilation: Use fume hoods during synthesis to minimize inhalation of aerosolized particles .
- Spill management: Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
Advanced: How can researchers differentiate between isomeric impurities (e.g., 3- vs. 4-substituted analogs) during synthesis?
Methodological Answer:
- HPLC-MS/MS: Use a chiral column (e.g., Chiralpak AD-H) with heptane/ethanol (80:20) to resolve isomers (ΔRT = 1.8 min) .
- 2D-NMR: NOESY correlations distinguish para-substitution (NOE between amide NH and aromatic H-2) from meta-substitution .
- Control strategy: Introduce Boc-protection at the amino group to suppress isomerization during coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
